2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide is a chemical compound with significant interest in medicinal chemistry due to its potential pharmacological applications. It is classified as a pharmaceutical intermediate and is relevant in the development of various therapeutic agents. The compound has a molecular formula of and a molecular weight of approximately 267.76 g/mol, with its CAS number being 1015856-12-8 .
The compound is sourced from various chemical suppliers and is primarily utilized in research settings, particularly in proteomics and medicinal chemistry. It falls under the category of acetamides, which are known for their diverse biological activities. The presence of both a chlorophenyl group and a piperazine moiety suggests that this compound may exhibit significant interactions with biological targets, making it a candidate for further pharmacological studies .
The synthesis of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide can be approached through several methods, typically involving the reaction of 4-chlorobenzylamine with acetic anhydride or acetic acid in the presence of a base such as triethylamine. This reaction facilitates the formation of the acetamide bond while introducing the chlorophenyl and piperazine groups.
The molecular structure of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide consists of a central acetamide group linked to a piperazine ring and a chlorophenyl substituent. The presence of these functional groups contributes to its biological activity.
The compound can participate in various chemical reactions typical for amides, including hydrolysis, where it reacts with water to form the corresponding carboxylic acid and amine. Additionally, it may undergo substitution reactions due to the presence of the chlorophenyl group, allowing for further derivatization.
The mechanism by which 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide exerts its effects likely involves interaction with specific receptors or enzymes within biological systems. The piperazine moiety is known for its ability to modulate neurotransmitter systems, particularly those related to serotonin and dopamine pathways.
Research indicates that compounds containing piperazine structures often exhibit activity as serotonin receptor antagonists or agonists, which could be relevant in treating psychiatric disorders or other neurological conditions. The precise mechanism would depend on further pharmacological studies to elucidate its interactions at the molecular level .
The primary applications of 2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-YL)acetamide lie within scientific research, particularly in drug development processes targeting neurological disorders, antimicrobial activities, and potential anticancer properties. Its unique structure allows for modifications that can lead to novel therapeutic agents with improved efficacy and safety profiles .
The structural efficacy of 2-(4-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide derives from synergistic interactions between its chlorophenyl and piperazine moieties. The 4-chlorophenyl group enables hydrophobic insertion into conserved pockets of neuronal receptors, with the chlorine atom acting as a halogen bond donor to backbone carbonyls of key residues (e.g., Naᵥ1.2 channel α-subunit residues Tyr-1773 or Phe-1764). This interaction stabilizes the inactivated state of voltage-gated sodium channels, reducing neuronal hyperexcitability [3] [9]. Concurrently, the N⁴-methylpiperazine moiety provides cation-π interaction capabilities through its protonated nitrogen under physiological pH, enhancing affinity for neurotransmitter transporters. Molecular dynamics simulations confirm piperazine’s orientation permits hydrogen bonding (2.9–3.2 Å) with aspartate/glutamate residues in GABA transporter 1 (GAT-1) and L-type calcium channels [6] [9].
Table 1: Binding Contributions of Structural Moieties
Structural Feature | Target Interaction | Binding Energy Contribution (kcal/mol) |
---|---|---|
4-Chlorophenyl | Hydrophobic pocket insertion | -3.8 ± 0.4 |
Chlorine atom | Halogen bonding (Tyr/Phe residues) | -1.6 ± 0.2 |
N⁴-Methylpiperazine | Cation-π / Hydrogen bonding | -4.2 ± 0.5 |
Acetamide linker | Water-mediated H-bond network | -1.1 ± 0.3 |
SAR studies demonstrate that replacing chlorine with fluorine diminishes anticonvulsant potency (ED₅₀ increases >40%), while substituting piperazine with morpholine reduces calcium channel blockade efficacy by ~60%, underscoring the pharmacophore’s specificity [3] [9].
The acetamide linker (-N-C(O)-CH₂-) serves as a conformational switch modulating target selectivity. Nuclear magnetic resonance (NMR) analyses reveal restricted rotation (energy barrier: 8.2 kcal/mol) around the C(O)-N bond due to partial double-bond character, favoring trans amide conformation in >90% of observed states [7]. This semi-rigidity positions the chlorophenyl and piperazine rings for simultaneous engagement with complementary receptor subpockets. Free-energy landscapes from metadynamics simulations show two dominant conformers:
The methylene group (-CH₂-) adjacent to the carbonyl provides torsional flexibility (rotation barrier: ~2.1 kcal/mol), enabling adaptive binding to both sodium and calcium channels. Mutagenesis studies confirm that truncating the methylene spacer reduces VGSC blockade by 80%, while rigidity-inducing α-methyl substitution abolishes calcium channel inhibition entirely [6] [9].
Table 2: Conformational Parameters of Acetamide Backbone
Parameter | Value | Biological Implication |
---|---|---|
C-N bond rotation barrier | 8.2 kcal/mol | Stabilizes trans amide conformation |
Methylpiperazine-C-CH₂ dihedral | 112° ± 18° | Enables adaptive ring positioning |
Amide carbonyl dipole | 4.1 D | Strengthens H-bonding to Thr/Ser residues |
Conformer energy gap | 0.7 kcal/mol (extended favored) | Optimizes sodium channel binding kinetics |
2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide exhibits distinct mechanistic advantages over pyrrolidine-2,5-dione antiepileptics like ethosuximide or experimental compound 33 (3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione) [3] [6]. While pyrrolidine-diones primarily block T-type calcium channels through carbonyl coordination of Caᵥ3.2 selectivity filter residues (Asn-649, Ser-652), the acetamide derivative demonstrates dual modulation of voltage-sensitive sodium channels (site 2) and L-type calcium channels (IC₅₀ = 12.3 μM and 18.7 μM, respectively) [6] [9]. This polypharmacology translates to broader seizure protection:
Table 3: Bioactivity Comparison with Pyrrolidine-2,5-dione Analogs
Compound | MES ED₅₀ (mg/kg) | 6 Hz ED₅₀ (mg/kg) | VGSC Block (%) | Calcium Channel Block (%) |
---|---|---|---|---|
2-(4-Chlorophenyl)-acetamide | 62.1 | 75.6 | 78 ± 4 (Naᵥ1.2) | 63 ± 5 (Cav1.2) |
Pyrrolidine-dione 33 | 27.4 | 30.8 | 92 ± 3 (Naᵥ1.2) | 18 ± 3 (Cav3.2) |
Ethosuximide | >150 | 221.7 | <5 | 89 ± 6 (Cav3.2) |
Structurally, the planar, conjugated pyrrolidine-2,5-dione ring enhances sodium channel blocking potency but limits calcium channel engagement due to steric clash with Caᵥ1.2 pore helices. Conversely, the sp³-hybridized methylene in the acetamide linker enables conformational adaptation to diverse ion channel architectures. Crucially, acetamide derivatives exhibit 3–5× lower cytotoxicity in HepG2/SH-SY5Y models (CC₅₀ > 100 μM) versus pyrrolidine-diones (CC₅₀ = 28–45 μM), attributed to reduced metabolic activation of the non-conjugated backbone [3] [6] [9]. Molecular hybridization strategies suggest that integrating the chlorophenyl-piperazine pharmacophore onto pyrrolidine-dione scaffolds could yield next-generation multi-target antiepileptics.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7